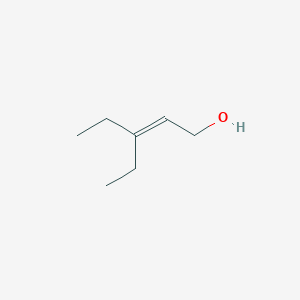
3-Ethylpent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpent-2-en-1-ol is a chemical compound with the CAS Number: 39821-65-3 . It has a molecular weight of 114.19 and its IUPAC name is 3-ethylpent-2-en-1-ol . It is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The Inchi Code for 3-Ethylpent-2-en-1-ol is 1S/C7H14O/c1-3-7(4-2)5-6-8/h5,8H,3-4,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
3-Ethylpent-2-en-1-ol is a liquid at room temperature . Its physical form, molecular weight, and other properties are consistent with those of many organic compounds .Aplicaciones Científicas De Investigación
Plant-Plant Signaling
3-Ethylpent-2-en-1-ol is relevant in the context of plant-plant signaling. A study demonstrated that the leaf alcohol (Z)-3-hexen-1-ol, structurally similar to 3-ethylpent-2-en-1-ol, plays a significant role in indirect plant defense. It induces the emission of a volatile blend that attracts natural enemies of herbivores, an effect enhanced by ethylene (Ruther & Kleier, 2005).
Pheromone Research
The compound has been identified in studies related to pheromones. In one instance, a racemic analog of 3-Ethyl-4-Methylpentan-1-Ol, a close relative, was synthesized and found to act as a pheromone in Formica polyctena ants (Sultanov et al., 2019).
Chemical Communication in Insects
Another study found that 3-ethyl-4-methylpentanol, which shares structural similarities with 3-ethylpent-2-en-1-ol, is a critical component in the mating behavior of the slave-making ant Polyergus rufescens. It was identified as a minor component in the sex pheromone of these ants, indicating its biological significance in insect communication (Castracani et al., 2008).
Environmental Chemistry
Research on the reactions of certain man-made emissions with nitrate radicals included compounds structurally related to 3-ethylpent-2-en-1-ol. These studies provide insights into the atmospheric chemistry and environmental fate of these types of compounds (Pfrang et al., 2006).
Synthetic Chemistry
The compound has applications in synthetic chemistry as well. A study described a new synthetic approach to a racemic analog of 3-Ethyl-4-Methylpentan-1-Ol, which is closely related to 3-ethylpent-2-en-1-ol. This work demonstrates the synthetic potential of certain reactions in producing these types of compounds (Sultanov et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-ethylpent-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCCIVZQJKKAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpent-2-en-1-ol | |
CAS RN |
39821-65-3 |
Source


|
| Record name | 3-ethylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

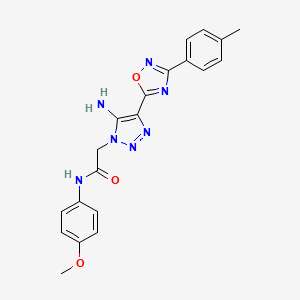
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
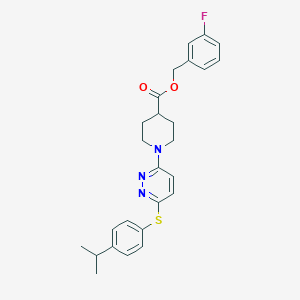

![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)
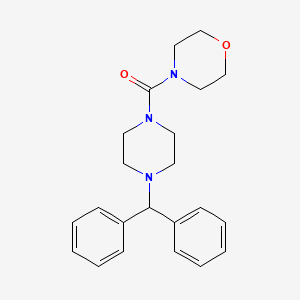
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)
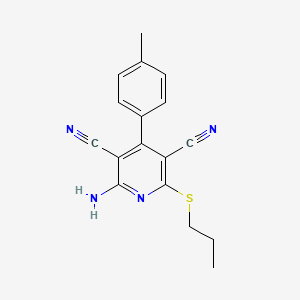

![7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2806994.png)
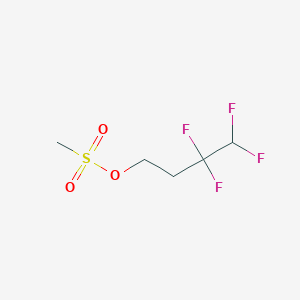
![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)